molecular formula C19H15N B14525622 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine CAS No. 62578-43-2

2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine

Cat. No.: B14525622
CAS No.: 62578-43-2
M. Wt: 257.3 g/mol
InChI Key: VFAYCDLSSXWQHJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyridines These compounds are characterized by a fused ring system consisting of an indene and a pyridine ring The presence of a methyl group at the 2-position and a phenyl group at the 4-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this reaction may not always proceed as desired due to the formation of dimers . Another approach involves the Grignard reaction, where 5-hydroxy-5-phenylindeno[1,2-b]pyridine is synthesized . The reaction conditions often require the use of specific reagents and catalysts to facilitate the cyclization and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indeno[1,2-b]pyridine ring .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups at specific positions on the indeno[1,2-b]pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

62578-43-2

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

2-methyl-4-phenyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C19H15N/c1-13-11-17(14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)19(18)20-13/h2-11H,12H2,1H3

InChI Key

VFAYCDLSSXWQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC3=CC=CC=C3C2=N1)C4=CC=CC=C4

Origin of Product

United States

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